N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, an indole moiety, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: Used in various chemical syntheses.
3,4-(Methylenedioxy)phenylacetic acid: A precursor in organic synthesis.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C22H21N5O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C22H21N5O3S/c1-2-9-23-22(31)26-24-11-15-12-27(18-6-4-3-5-17(15)18)13-21(28)25-16-7-8-19-20(10-16)30-14-29-19/h2-8,10-12H,1,9,13-14H2,(H,25,28)(H2,23,26,31)/b24-11- |
InChI Key |
XEVOIXBWAKIETJ-MYKKPKGFSA-N |
Isomeric SMILES |
C=CCNC(=S)N/N=C\C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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